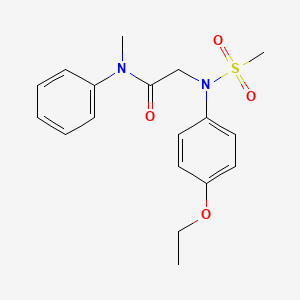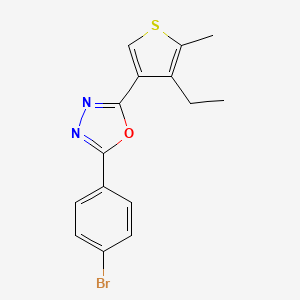
2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
The 1,3,4-oxadiazole derivatives, including 2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, have been synthesized and studied due to their interesting chemical and physical properties. They are important in various fields such as organic electronics and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. The specific compound 2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole might be synthesized through methods like condensation reactions followed by cyclization, as is common in oxadiazole chemistry. The reaction conditions, such as temperature, solvents, and catalysts, significantly influence the yield and purity of these compounds (Xiang Jian-nan, 2009).
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antimicrobial and Hemolytic Activities : A study highlighted the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including variations similar to the specified compound, showcasing their antimicrobial efficacy and minimal hemolytic activity. These compounds exhibited significant action against various microbial species, suggesting their potential in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Antimicrobial Derivatives : Another research effort focused on the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives from 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. These compounds were characterized and demonstrated significant antimicrobial activity, further supporting the utility of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Kaneria et al., 2016).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research on benzimidazole bearing 1,3,4-oxadiazoles, including compounds with similar structures, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study provides insights into their adsorption characteristics and potential applications in protecting metals against corrosion (Ammal et al., 2018).
Antidiabetic Potential
- Anti-Diabetic Agents : A study focused on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including derivatives of the specified compound, showing significant antidiabetic potential through α-glucosidase enzyme inhibition. This suggests the possibility of these compounds serving as leads for the development of new antidiabetic medications (Nazir et al., 2018).
Photovoltaic and Optical Applications
- Photovoltaic Application : The incorporation of 1,3,4-oxadiazole and thiadiazole moieties into thiophene-based π-conjugated polymers has been explored for organic photovoltaic applications. These materials, including derivatives of the compound , have demonstrated promising properties for enhancing solar cell performance (Higashihara et al., 2012).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-3-12-9(2)20-8-13(12)15-18-17-14(19-15)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLAXVKQHIBSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



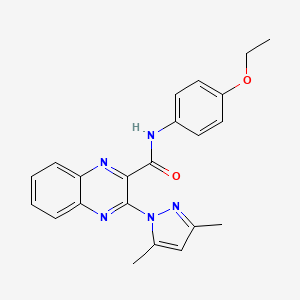
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
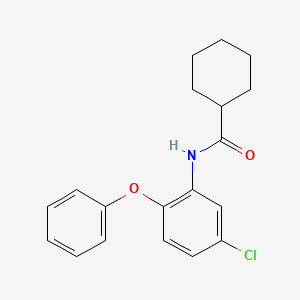
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)
![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
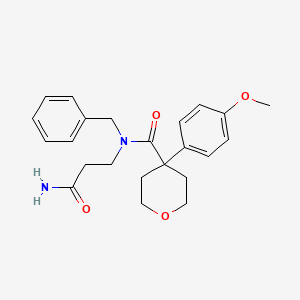
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
